molecular formula C9H16O3 B066068 6,6-Dimethyl-5-oxoheptanoic acid CAS No. 171557-83-8

6,6-Dimethyl-5-oxoheptanoic acid

Cat. No. B066068
M. Wt: 172.22 g/mol
InChI Key: SUGPUUGENXAWCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,6-Dimethyl-5-oxoheptanoic acid and related compounds typically involves multi-step organic reactions. For example, the synthesis of W(CO)5 complexes of similar carboxylic acids has been achieved through AlCl3-catalyzed Friedel–Crafts reactions, demonstrating the versatility of these compounds in forming metal-carbonyl tracers for amino functions (Kowalski et al., 2009). Another study details the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, outlining a convenient methodology for creating structurally related compounds (Almássy et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 6,6-Dimethyl-5-oxoheptanoic acid often features complex arrangements stabilized by intra- and intermolecular hydrogen bonds. X-ray crystallography studies provide insights into these structures, revealing details such as planar arrangements and specific conformational features (Díaz et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 6,6-Dimethyl-5-oxoheptanoic acid analogs are diverse, ranging from Michael addition reactions to carbonyl ylide cycloadditions. These reactions highlight the compound's reactivity and potential for forming various derivatives with interesting biological and chemical properties (Pesyan et al., 2022).

Physical Properties Analysis

The physical properties of 6,6-Dimethyl-5-oxoheptanoic acid and related molecules, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and materials science. Studies using techniques like differential scanning calorimetry and X-ray crystallography provide valuable data on these properties, aiding in the understanding and manipulation of these compounds (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are central to the utility of 6,6-Dimethyl-5-oxoheptanoic acid in chemical synthesis and other applications. Research exploring the synthesis and reactivity of similar compounds sheds light on the mechanisms and conditions favorable for their transformations and applications in synthetic chemistry (Hodgson et al., 2004).

Scientific Research Applications

  • Mass Spectrometric Characterization and Fragmentation Mechanisms : "6,6-Dimethyl-5-oxoheptanoic acid" has been studied for its fragmentation behavior using mass spectrometry. The research explored the collision-induced dissociation of this compound and its monocarboxylic acid counterparts. Unusual fragmentation behaviors, like synchronous CO2 and CH2CH2 elimination, were observed, highlighting its unique chemical properties and potential applications in analytical chemistry (Kanawati et al., 2007).

  • Synthetic Utility in Organic Chemistry : This compound has been identified as a useful precursor in organic syntheses. For example, it can be used in the synthesis of 2-methyl-1,3-cyclohexanedione, a compound with potential applications in various chemical processes. This highlights its role in facilitating complex chemical syntheses and potentially in pharmaceutical or material science applications (Chattopadhyay et al., 1979).

  • Applications in Catalysis and Materials Science : There is research on the synthesis and characterization of compounds related to "6,6-Dimethyl-5-oxoheptanoic acid" for their application in dye-sensitized solar cells. This indicates potential use in renewable energy technologies and materials science (Constable et al., 2009).

  • Role in Stereoselective Syntheses : The compound has been utilized in the enantioselective synthesis of certain segments of the Epothilones, indicating its importance in the field of stereoselective organic synthesis, which is crucial for the development of pharmaceuticals (Panicker et al., 2000).

  • Pharmaceutical Applications : There is research exploring the synthesis of derivatives of "6,6-Dimethyl-5-oxoheptanoic acid" for potential pharmaceutical applications. These include studies on the formation of novel compounds that might have relevance in drug discovery and development (Fujisawa et al., 1982).

  • Environmental Chemistry and Green Chemistry : The compound and its derivatives are being explored for their potential in environmentally friendly chemical processes, such as the catalytic oxidative cleavage of organic compounds to produce important intermediates for bulk chemicals (Jastrzebski et al., 2015).

Safety And Hazards

The safety and hazards of 6,6-Dimethyl-5-oxoheptanoic acid are not specified in the search results .

Future Directions

The future directions of 6,6-Dimethyl-5-oxoheptanoic acid are not specified in the search results .

properties

IUPAC Name

6,6-dimethyl-5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)7(10)5-4-6-8(11)12/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGPUUGENXAWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629742
Record name 6,6-Dimethyl-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-5-oxoheptanoic acid

CAS RN

171557-83-8
Record name 6,6-Dimethyl-5-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hartung, F Gallou - The Journal of Organic Chemistry, 1995 - ACS Publications
AT-(Alkyloxy) pyridine-2 (lZD-thiones 3 and benzenesulfenic acid O-esters 5 have been synthesized from substituted 4-pentenols 1 or the derived tosylates. Compounds 3 and 5 are …
Number of citations: 126 pubs.acs.org

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